molecular formula C18H21NO4 B12100760 4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid

4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid

Cat. No.: B12100760
M. Wt: 315.4 g/mol
InChI Key: TTYVQFOYKSXCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the o-Tolyloxy Group: The o-tolyloxy group is introduced via nucleophilic substitution reactions.

    Formation of the Oxo Group: The oxo group is typically introduced through oxidation reactions.

    Final Assembly: The final compound is assembled through condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2-oxo-4-(p-tolyloxy)pyridin-1(2H)-yl)pentanoic acid
  • 4-Methyl-2-(2-oxo-4-(m-tolyloxy)pyridin-1(2H)-yl)pentanoic acid

Uniqueness

4-Methyl-2-(2-oxo-4-(o-tolyloxy)pyridin-1(2H)-yl)pentanoic acid is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-2-[4-(2-methylphenoxy)-2-oxopyridin-1-yl]pentanoic acid

InChI

InChI=1S/C18H21NO4/c1-12(2)10-15(18(21)22)19-9-8-14(11-17(19)20)23-16-7-5-4-6-13(16)3/h4-9,11-12,15H,10H2,1-3H3,(H,21,22)

InChI Key

TTYVQFOYKSXCBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=O)N(C=C2)C(CC(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.